molecular formula C4H7ClO4S B2457765 2-(Chlorosulfonyl)ethyl acetate CAS No. 78303-71-6

2-(Chlorosulfonyl)ethyl acetate

Cat. No.: B2457765
CAS No.: 78303-71-6
M. Wt: 186.61
InChI Key: MUWVJHSRIWOIJE-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is characterized by the presence of chlorosulfonyl and acetate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chlorosulfonyl)ethyl acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and involves the formation of an intermediate, which is then converted to the final product through a series of steps .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl acetate and chlorosulfonic acid are combined under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorosulfonyl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Chlorosulfonyl)ethyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for introducing chlorosulfonyl and acetate groups into organic molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group acts as an electrophile, facilitating the substitution reactions with nucleophiles such as amines and alcohols.

Comparison with Similar Compounds

  • Methyl (chlorosulfonyl)acetate
  • Chlorosulfonylacetyl chloride
  • Sulfoacetic acid

Comparison: 2-(Chlorosulfonyl)ethyl acetate is unique due to its combination of chlorosulfonyl and acetate functional groups, which provide distinct reactivity patterns compared to similar compounds. For instance, methyl (chlorosulfonyl)acetate and chlorosulfonylacetyl chloride also contain the chlorosulfonyl group but differ in their ester and acyl chloride functionalities, respectively .

Properties

IUPAC Name

2-chlorosulfonylethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWVJHSRIWOIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78303-71-6
Record name 2-(chlorosulfonyl)ethyl acetate
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